4-Ethyl-3-methylaniline hydrochloride
Overview
Description
4-Ethyl-3-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of an ethyl group at the fourth position and a methyl group at the third position on the aniline ring, with the hydrochloride salt form enhancing its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-3-methylaniline hydrochloride typically involves the nitration of 4-ethyl-3-methylaniline, followed by reduction to the corresponding amine. The nitration process introduces a nitro group, which is subsequently reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid, resulting in a crystalline solid that is easier to handle and purify .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .
Scientific Research Applications
4-Ethyl-3-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 4-ethyl-3-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact mechanism depends on the context of its use, such as in drug development or biochemical research .
Comparison with Similar Compounds
4-Ethylaniline: Lacks the methyl group at the third position.
3-Methylaniline: Lacks the ethyl group at the fourth position.
4-Methyl-3-nitroaniline: Contains a nitro group instead of an amine group.
Uniqueness: 4-Ethyl-3-methylaniline hydrochloride is unique due to the specific positioning of the ethyl and methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
4-ethyl-3-methylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-3-8-4-5-9(10)6-7(8)2;/h4-6H,3,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMFHLXLCOGDOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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